Xylopyranose triacetate
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Overview
Description
Xylopyranose triacetate is a derivative of xylopyranose, a sugar molecule that is a constituent of hemicellulose, a major component of plant cell walls This compound is formed by the acetylation of xylopyranose, resulting in the addition of three acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylopyranose triacetate can be synthesized through the acetylation of xylopyranose. The process typically involves the reaction of xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at a temperature of around 0-5°C, to ensure the selective acetylation of the hydroxyl groups on the xylopyranose molecule .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by allowing for better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Xylopyranose triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield xylopyranose.
Oxidation: The compound can be oxidized to form xylopyranose derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other sugar derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Xylopyranose.
Oxidation: Xylopyranose derivatives with carboxyl or aldehyde groups.
Reduction: Reduced sugar derivatives.
Substitution: Xylopyranose derivatives with various functional groups.
Scientific Research Applications
Xylopyranose triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in the structure and function of hemicellulose in plant cell walls.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of biodegradable materials and as an intermediate in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of xylopyranose triacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release xylopyranose, which can then participate in various metabolic pathways. The acetyl groups can also modify the compound’s interaction with enzymes and other proteins, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Xylopyranose: The parent compound, which lacks the acetyl groups.
Xylopyranose diacetate: A derivative with two acetyl groups.
Xylopyranose tetraacetate: A derivative with four acetyl groups
Uniqueness
Xylopyranose triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective acetylation is required, such as in the synthesis of specific derivatives or in studies of hemicellulose structure and function .
Biological Activity
Xylopyranose triacetate, a derivative of D-xylopyranose, is noteworthy for its biological activities, particularly in glycosylation processes and potential antimicrobial effects. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (chemical formula: C10H12O5) is synthesized from D-xylopyranose by acetylation. Its structure allows it to participate in various biochemical pathways, particularly in the synthesis of complex carbohydrates and glycosides.
Biological Activity
1. Glycosylation Processes
- This compound plays a critical role in glycosylation, a process essential for the formation of glycoproteins and glycolipids. This activity is vital for cellular communication and signaling pathways, impacting various physiological functions.
2. Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:
The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological macromolecules. The compound is involved in several biochemical mechanisms:
- Enzyme Interaction: this compound acts as a substrate for glycosidases, facilitating the hydrolysis of glycosidic bonds in polysaccharides. This interaction enhances the release of monosaccharides from complex carbohydrates .
- Antimicrobial Mechanism: The antimicrobial effect is hypothesized to involve disruption of cellular membranes or interference with metabolic pathways in target organisms .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 32-256 μg/mL | |
Candida glabrata | 32-256 μg/mL | |
Staphylococcus aureus | 32-128 μg/mL | |
Escherichia coli | 64-256 μg/mL |
Research Insights
- Synthesis and Characterization :
- Mutagenic Activity Assessment :
- Biochemical Pathways :
Properties
IUPAC Name |
(4,5-diacetyloxy-6-hydroxyoxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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